N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C19H31NO6 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is 369.21513771 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption to Soil and Organic Matter
Research into similar phenoxy herbicides has shown how these compounds sorb to soil and organic matter, with implications for environmental behavior and remediation strategies. The sorption of 2,4-D (a phenoxy herbicide) can be influenced by soil parameters such as pH, organic carbon content, and iron oxides, suggesting potential environmental pathways and interactions for N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate (Werner, Garratt, & Pigott, 2012).
Antioxidant Capacity and Molecular Mechanisms
Studies on the antioxidant capacity of various compounds highlight the chemical principles underlying their bioefficacy. This includes assays based on hydrogen atom transfer and electron transfer, which could be relevant for evaluating the antioxidant potential of N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its implications for therapeutic uses (Huang, Ou, & Prior, 2005).
Environmental Fate and Biodegradation
The environmental fate of related alkylphenol ethoxylates has been extensively reviewed, indicating their persistence and biotransformation products in various environmental matrices. Understanding the degradation pathways and fate of similar compounds can inform environmental risk assessments and management strategies for N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate (Ying, Williams, & Kookana, 2002).
Implications for Occupational Exposure
Research on bisphenol A (BPA) and its impact on workers highlights the need for assessing occupational exposure to chemical substances, including potential health effects. Given the structural complexity of N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, similar considerations for occupational safety and health monitoring may be warranted (Ribeiro, Ladeira, & Viegas, 2017).
Bioavailability and Pharmacological Properties
Investigations into the bioavailability and pharmacological effects of polyphenols offer insights into how similar compounds might interact with biological systems, including absorption, metabolism, and therapeutic potential. Such studies could guide research into the pharmacokinetics and pharmacodynamics of N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its potential as a pharmacological agent (Manach et al., 2005).
Properties
IUPAC Name |
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-13(2)17-7-6-16(12-15(17)5)20-11-10-19-9-8-18-14(3)4;3-1(4)2(5)6/h6-7,12-14,18H,8-11H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQJZQDDHCANBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNC(C)C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.